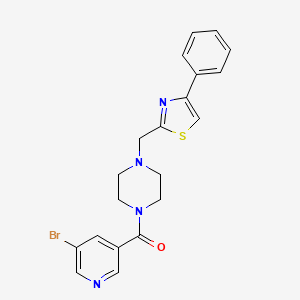

(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety, a phenylthiazole group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the bromopyridine intermediate: This can be achieved by bromination of pyridine derivatives.

Synthesis of the phenylthiazole moiety: This involves the cyclization of appropriate thioamide and haloketone precursors.

Coupling reactions: The bromopyridine and phenylthiazole intermediates are then coupled with a piperazine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiazole moiety.

Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The products of these reactions would depend on the specific reagents and conditions used, but could include various substituted derivatives and reduced forms of the original compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety in this compound contributes to its effectiveness against various bacterial strains. A study highlighted the synthesis of novel heterocyclic compounds derived from thiazoles, which demonstrated promising antimicrobial activity against several pathogens . The presence of the bromopyridine and piperazine groups enhances solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents.

Anticancer Properties

The compound's potential as an anticancer agent has been investigated extensively. Notably, the incorporation of the thiazole ring has been linked to enhanced cytotoxic activity against cancer cell lines. For instance, derivatives similar to (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone have shown IC50 values indicative of potent anticancer effects, particularly against breast cancer cells . The mechanism of action is believed to involve the inhibition of key cellular pathways that regulate proliferation and apoptosis.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the thiazole and piperazine portions can significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been associated with increased potency in anticancer assays . This highlights the importance of systematic SAR studies in developing more effective derivatives.

Neuropharmacological Applications

There is emerging evidence supporting the neuropharmacological potential of compounds containing both pyridine and thiazole moieties. Such compounds have been evaluated for their anticonvulsant properties in animal models, demonstrating efficacy in reducing seizure activity . The dual action of these compounds may be attributed to their ability to modulate neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound and related compounds:

| Study | Findings | |

|---|---|---|

| Siddiqui et al., 2020 | Developed thiazole-pyridazine hybrids with significant anticonvulsant activity | Highlighted the role of structural modifications in enhancing efficacy |

| Łączkowski et al., 2020 | Investigated new thiazole derivatives for anticonvulsant properties | Demonstrated promising results in seizure models |

| ACS Omega Study, 2023 | Evaluated new N-acyl hydrazone compounds with cytotoxic effects | Established a correlation between structure and anticancer activity |

Mécanisme D'action

The mechanism of action would depend on the specific biological target. For instance, if it acts on a receptor, it might bind to the active site, altering the receptor’s conformation and activity. The molecular targets could include enzymes, receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-Chloropyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

- (5-Fluoropyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Uniqueness

The presence of the bromine atom in (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.

Activité Biologique

The compound (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a bromopyridine moiety, a phenylthiazole group, and a piperazine ring. Its IUPAC name is (5-bromopyridin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone , and it has the molecular formula C20H19BrN4OS .

The primary biological target of this compound is the enzyme α-glucosidase , which plays a crucial role in carbohydrate digestion. The inhibition of α-glucosidase by this compound leads to a reduction in postprandial hyperglycemia, making it a candidate for managing diabetes .

Biochemical Pathways

- Inhibition of α-glucosidase : This action disrupts carbohydrate metabolism, leading to decreased glucose absorption.

- Impact on blood sugar levels : The compound has been shown to effectively lower blood glucose levels after meals.

Biological Activity and Therapeutic Applications

Research indicates that the compound exhibits significant potential in various therapeutic areas:

Antidiabetic Activity

Studies have shown that this compound effectively reduces blood sugar levels by inhibiting α-glucosidase activity. This mechanism is particularly beneficial for diabetic patients who require control over their postprandial glucose spikes .

Anticancer Properties

Research into thiazole derivatives has highlighted their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated compounds have been shown to exhibit selective cytotoxicity against glioblastoma and melanoma cells .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5-Chloropyridin-3-yl)(4-(4-phenyltiazol-2-yl)methyl)piperazin | Similar structure but with chlorine | Moderate α-glucosidase inhibition |

| (5-Fluoropyridin-3-yl)(4-(4-phenyltiazol-2-y)methyl)piperazin | Similar structure but with fluorine | Lower cytotoxicity compared to bromine derivative |

The presence of the bromine atom in the compound may enhance its reactivity and biological activity compared to its chloro and fluoro analogs .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of thiazole derivatives, including those similar to (5-Bromopyridin-3-yl)(4-(4-phenyltiazol-2-y)methyl)piperazin. For instance:

- Anticancer Activity : A study demonstrated that thiazole-containing compounds exhibited significant cytotoxicity against A431 cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Other derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .

Propriétés

IUPAC Name |

(5-bromopyridin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4OS/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-19-23-18(14-27-19)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMSXIYWYSKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.